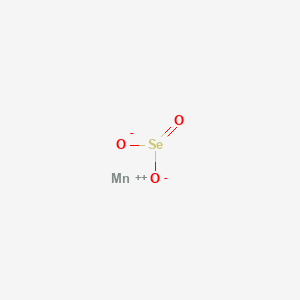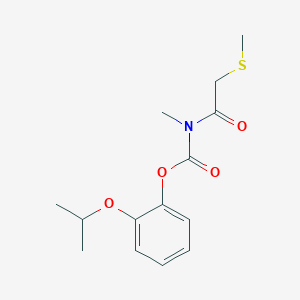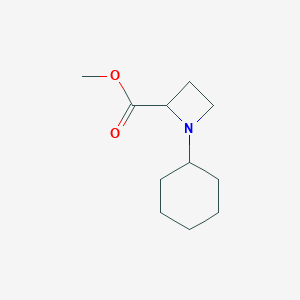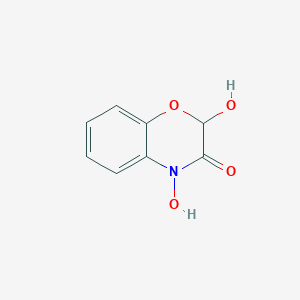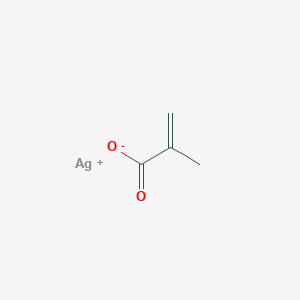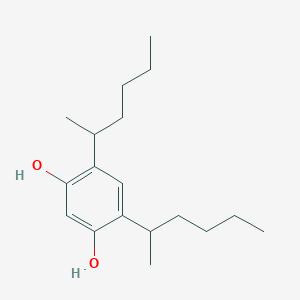
4,6-Bis(1-methylpentyl)resorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(1-methylpentyl)resorcinol, also known as BMPR, is a chemical compound that belongs to the resorcinol family. It has gained significant attention in the scientific community due to its potential applications as a UV absorber, antioxidant, and antimicrobial agent.
Applications De Recherche Scientifique
4,6-Bis(1-methylpentyl)resorcinol has been extensively studied for its potential applications in various fields. In the cosmetic industry, 4,6-Bis(1-methylpentyl)resorcinol has been used as a UV absorber and antioxidant in sunscreens and other skincare products. In the food industry, 4,6-Bis(1-methylpentyl)resorcinol has been shown to have antimicrobial properties, making it a potential candidate for food preservation. Additionally, 4,6-Bis(1-methylpentyl)resorcinol has been studied for its potential use as a drug delivery system and as an agent for cancer treatment.
Mécanisme D'action
The mechanism of action of 4,6-Bis(1-methylpentyl)resorcinol is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage. 4,6-Bis(1-methylpentyl)resorcinol has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Effets Biochimiques Et Physiologiques
4,6-Bis(1-methylpentyl)resorcinol has been shown to have a low toxicity profile and is generally considered safe for use in various applications. In vitro studies have shown that 4,6-Bis(1-methylpentyl)resorcinol can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 4,6-Bis(1-methylpentyl)resorcinol has been shown to have anti-inflammatory properties and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4,6-Bis(1-methylpentyl)resorcinol is its low toxicity profile, making it a safe compound to work with in lab experiments. However, 4,6-Bis(1-methylpentyl)resorcinol is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 4,6-Bis(1-methylpentyl)resorcinol. One area of interest is the development of 4,6-Bis(1-methylpentyl)resorcinol as a drug delivery system, which could potentially improve the efficacy of cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of 4,6-Bis(1-methylpentyl)resorcinol and its potential applications in various fields, including food preservation and cosmetic products. Finally, the synthesis method of 4,6-Bis(1-methylpentyl)resorcinol could be optimized to improve yield and reduce costs, making it more accessible for various applications.
Conclusion:
In conclusion, 4,6-Bis(1-methylpentyl)resorcinol is a promising compound with potential applications in various fields. Its low toxicity profile and antimicrobial, antioxidant, and anti-inflammatory properties make it a potential candidate for drug delivery systems, cancer treatment, food preservation, and cosmetic products. Further research is needed to fully understand the properties and potential applications of 4,6-Bis(1-methylpentyl)resorcinol.
Méthodes De Synthèse
4,6-Bis(1-methylpentyl)resorcinol can be synthesized by reacting resorcinol with 1-methylpentyl chloride in the presence of a base catalyst. The reaction takes place at high temperature and pressure, and the yield of 4,6-Bis(1-methylpentyl)resorcinol can be improved by optimizing the reaction conditions.
Propriétés
Numéro CAS |
17048-38-3 |
|---|---|
Nom du produit |
4,6-Bis(1-methylpentyl)resorcinol |
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
4,6-di(hexan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H30O2/c1-5-7-9-13(3)15-11-16(14(4)10-8-6-2)18(20)12-17(15)19/h11-14,19-20H,5-10H2,1-4H3 |
Clé InChI |
PJKFUVDARBUTMP-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC |
SMILES canonique |
CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC |
Synonymes |
4,6-dihexan-2-ylbenzene-1,3-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



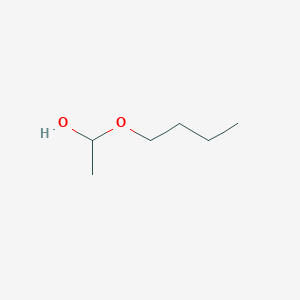
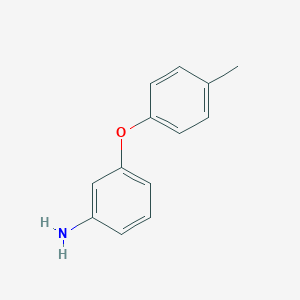
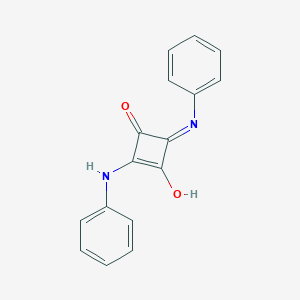
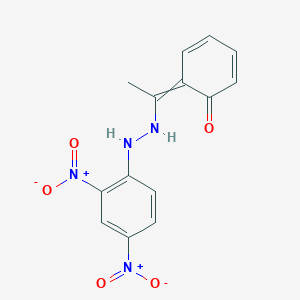
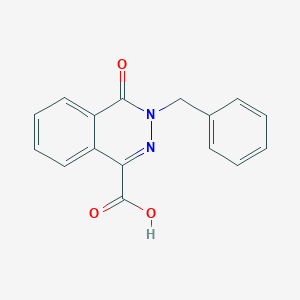

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
